Imidazo[1,2-a]pyridine-7-carbonitrile, 3-iodo-
Description
Structural Significance of Iodine-Substituted Imidazopyridine Derivatives in Medicinal Chemistry
The molecular architecture of imidazo[1,2-a]pyridine-7-carbonitrile, 3-iodo- (C₈H₄IN₃; molecular weight 269.04 g/mol) combines three critical features:
- Iodo-substitution : The 3-iodo group enhances electrophilic reactivity, facilitating cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig animations. This substitution also improves lipophilicity (predicted logP: 2.00±0.1), enhancing blood-brain barrier penetration in central nervous system-targeted therapies.
- Cyanofunctionality : The 7-cyano group acts as a hydrogen bond acceptor, strengthening target binding affinity. Computational studies suggest this group reduces pKa (predicted 0.91±0.50), favoring ionization under physiological conditions.
- Fused bicyclic system : The imidazo[1,2-a]pyridine core provides π-π stacking capabilities with aromatic residues in enzyme active sites, as demonstrated in acetylcholinesterase inhibition studies (IC₅₀: 79 μM for analog 2h).
Table 1 : Key Physicochemical Properties of Imidazo[1,2-a]pyridine-7-carbonitrile, 3-iodo-
| Property | Value |
|---|---|
| Molecular Formula | C₈H₄IN₃ |
| Molecular Weight | 269.04 g/mol |
| Density | 2.00±0.1 g/cm³ |
| pKa | 0.91±0.50 |
| SMILES | C1=CN2C(=NC=C2I)C=C1C#N |
Iodine’s polarizable electron cloud enables halogen bonding with protein targets, a feature exploited in kinase inhibitor design. Comparative studies show 3-iodo derivatives exhibit 3–5× higher binding affinity to Bruton’s tyrosine kinase than chloro/bromo analogs.
Historical Evolution of Halogenated Imidazo[1,2-a]pyridine Scaffolds
The development timeline of iodinated imidazopyridines reflects three key phases:
- Early halogenation studies (1980s–2000s) : Initial work focused on chloro- and bromo-substituted derivatives for antibacterial applications. The introduction of iodine in the 1990s via Ullmann-type couplings addressed metabolic instability issues in first-generation compounds.
- Catalytic breakthroughs (2010s) : Transition metal-catalyzed methods enabled regioselective iodination. Nickel-catalyzed cyanation of 7-chloroimidazo[1,2-a]pyridine with zinc cyanide (70% yield) became a benchmark for preparing 7-cyano precursors.
- Contemporary applications (2020s–present) : Iodine’s role expanded into positron emission tomography (PET) tracer development. The $${}^{125}$$I-labeled analog of imidazo[1,2-a]pyridine-7-carbonitrile demonstrated nanomolar affinity for amyloid-β plaques in Alzheimer’s models.
Synthetic Milestones :
Properties
IUPAC Name |
3-iodoimidazo[1,2-a]pyridine-7-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4IN3/c9-7-5-11-8-3-6(4-10)1-2-12(7)8/h1-3,5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQQUPKYPOMYSBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=C2I)C=C1C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4IN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301263016 | |
| Record name | 3-Iodoimidazo[1,2-a]pyridine-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301263016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1036990-70-1 | |
| Record name | 3-Iodoimidazo[1,2-a]pyridine-7-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1036990-70-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Iodoimidazo[1,2-a]pyridine-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301263016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridine-7-carbonitrile, 3-iodo- typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and functionalization steps.
Industrial Production Methods
Industrial production of imidazo[1,2-a]pyridine derivatives often employs scalable synthetic routes that ensure high yields and purity. These methods may include continuous flow synthesis, which allows for better control over reaction conditions and scalability. The use of catalytic systems and green chemistry principles is also common to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-a]pyridine-7-carbonitrile, 3-iodo- undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom at the 3-position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its electronic properties.
Cyclization Reactions: The presence of the carbonitrile group allows for cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Iodination: Iodine or N-iodosuccinimide (NIS) in the presence of a base.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the iodine atom can yield various substituted imidazo[1,2-a]pyridine derivatives, while cyclization reactions can lead to the formation of fused heterocyclic compounds .
Scientific Research Applications
Medicinal Chemistry Applications
Imidazo[1,2-a]pyridine derivatives are recognized for their diverse biological activities. The specific compound, 3-iodo-imidazo[1,2-a]pyridine-7-carbonitrile, has been studied for its potential as an anticancer agent . Research indicates that derivatives of imidazo[1,2-a]pyridine can inhibit cancer cell proliferation and induce apoptosis in various cancer types. For instance, a patent describes the synthesis of imidazo[1,2-a]pyridine compounds that target cancer cells effectively through specific pathways, demonstrating their therapeutic promise against malignancies .
Anticholinesterase Activity
Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives as acetylcholinesterase (AChE) inhibitors . A series of synthesized derivatives exhibited varying degrees of AChE inhibition, which is crucial for treating neurodegenerative diseases like Alzheimer’s. One study reported that certain derivatives showed IC50 values ranging from 0.2 to 50 μM against AChE . This suggests that modifications to the imidazo[1,2-a]pyridine structure can enhance its inhibitory efficacy.
Antibacterial Properties
The antibacterial activity of imidazo[1,2-a]pyridine derivatives has also been explored. A study synthesized a range of these compounds and evaluated their effectiveness against both Gram-positive and Gram-negative bacteria. Some derivatives demonstrated potent antimicrobial activity, indicating their potential use in developing new antibiotics . This is particularly relevant given the increasing prevalence of antibiotic-resistant bacteria.
Other Biological Activities
Imidazo[1,2-a]pyridine compounds have been associated with several other biological activities:
- Antiviral Activity : Some derivatives have shown effectiveness against viral infections.
- Anti-inflammatory Effects : These compounds may also possess anti-inflammatory properties.
- Cardiotonic Effects : Certain derivatives have been investigated for their potential to act as cardiotonic agents .
Case Study 1: Synthesis and Evaluation of AChE Inhibitors
A recent study focused on synthesizing novel imidazo[1,2-a]pyridine derivatives and evaluating their AChE inhibition capabilities using Ellman’s colorimetric test. The results indicated that modifications at specific positions on the imidazo ring significantly influenced inhibitory activity .
Case Study 2: Antibacterial Activity Assessment
Another research effort synthesized a series of 75 imidazo[1,2-a]pyrimidine derivatives to assess their antibacterial properties against various pathogens. Some compounds exhibited remarkable effectiveness against Mycobacterium species, showcasing their potential as new therapeutic agents .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyridine-7-carbonitrile, 3-iodo- involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its antimicrobial effects. The presence of the iodine atom and the carbonitrile group can influence its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
- Iodo vs. Other Halogens: The 3-iodo substituent in the target compound offers distinct advantages in metal-catalyzed reactions compared to chloro or fluoro analogues (e.g., in -iodoaniline derivatives enhance oxygen permeability in hydrogels) .
- Heterocycle Variation: Replacing pyridine with pyrimidine () introduces additional nitrogen atoms, altering solubility and hydrogen-bonding capacity, which may favor applications in optoelectronics .
Substituent Position Variations
Compounds with substituents at alternative positions exhibit divergent properties:
- 7-Trifluoromethyl-3-carboxylic acid (): The trifluoromethyl group at position 7 increases hydrophobicity, while the carboxylic acid at position 3 enables salt formation, enhancing bioavailability in drug design .
- Ethyl imidazo[1,5-a]pyridine-7-carboxylate (): The [1,5-a] ring fusion shifts substituent spatial orientation, affecting binding interactions in enzyme inhibition studies .
Biological Activity
Imidazo[1,2-a]pyridine derivatives, particularly the compound Imidazo[1,2-a]pyridine-7-carbonitrile, 3-iodo-, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including data tables and relevant case studies.
Chemical Structure and Properties
Imidazo[1,2-a]pyridine is a bicyclic heterocyclic compound characterized by a fused imidazole and pyridine ring. The introduction of various substituents, such as the cyano group at position 7 and iodine at position 3, can significantly influence its pharmacological properties.
Biological Activities
The biological activities of Imidazo[1,2-a]pyridine derivatives are extensive and include:
- Anticancer Activity : Studies have shown that imidazo[1,2-a]pyridine derivatives exhibit potent anticancer properties. For instance, compounds have been tested against various cancer cell lines, including A549 (lung adenocarcinoma) and HeLa (cervical carcinoma), demonstrating significant cytotoxic effects with IC50 values often below 150 µM .
- Antimicrobial Properties : These compounds have also displayed antibacterial and antifungal activities. A study highlighted the effectiveness of imidazo[1,2-a]pyridine derivatives against Gram-positive and Gram-negative bacteria .
- Antiviral Effects : Research indicates that certain derivatives can inhibit viral replication, making them potential candidates for antiviral drug development .
- Anti-inflammatory and Analgesic Effects : Imidazo[1,2-a]pyridine compounds have been reported to possess anti-inflammatory properties, which could be beneficial in treating conditions like arthritis .
Structure-Activity Relationship (SAR)
The biological activity of Imidazo[1,2-a]pyridine derivatives is closely linked to their chemical structure. The following table summarizes key findings regarding the SAR of these compounds:
| Substituent Position | Biological Activity | Observed Effect |
|---|---|---|
| C3 | Anticancer | Significant cytotoxicity |
| C6 | Antimicrobial | Broad-spectrum activity |
| C7 | Anti-inflammatory | Reduced inflammation |
| Iodine at C3 | Enhanced potency | Increased binding affinity |
Case Studies
- Cytotoxicity Studies : A study evaluated the cytotoxic effects of several imidazo[1,2-a]pyridine derivatives on A549 cells using MTT assays. The results indicated that compounds with electron-withdrawing groups at the C6 position exhibited superior cytotoxicity compared to those with electron-donating groups .
- Molecular Docking Studies : Molecular docking studies have elucidated the interaction mechanisms of these compounds with target proteins involved in cancer pathways. For example, docking studies revealed that certain derivatives bind effectively to the active site of proteins involved in tumor growth regulation .
- Clinical Applications : Some imidazo[1,2-a]pyridine derivatives are currently under investigation for their potential use in treating various cancers and infectious diseases due to their ability to target specific cellular pathways .
Q & A
Basic: What are the common synthetic routes for introducing iodine at the C-3 position of imidazo[1,2-a]pyridine derivatives?
Answer:
The C-3 iodination of imidazo[1,2-a]pyridines typically employs iodine or iodide sources under catalytic or oxidative conditions. A widely used method involves iodine (I₂) as a catalyst or reagent in multicomponent reactions or direct electrophilic substitution. For example, iodine-catalyzed sp³ C–H functionalization of azaarenes enables regioselective iodination at the C-3 position . Alternative approaches include oxidative coupling using iodine with hydrogen peroxide (H₂O₂) in polar solvents like DMF or DMSO. Reaction optimization should focus on solvent choice, temperature, and stoichiometry to minimize byproducts .
Basic: How are imidazo[1,2-a]pyridine derivatives characterized structurally?
Answer:
Structural characterization relies on spectroscopic and crystallographic methods:
- NMR : ¹H and ¹³C NMR identify substituent positions and electronic environments. For example, the C-3 iodine atom induces deshielding in adjacent protons, observable in ¹H NMR .
- X-ray crystallography : Resolves bond lengths, angles, and non-covalent interactions (e.g., Hirshfeld surface analysis for π-π stacking or halogen bonding) .
- Mass spectrometry : ESI-HRMS confirms molecular ion peaks and isotopic patterns (e.g., [M+H]⁺ for iodine-containing derivatives) .
Advanced: How can conflicting cytotoxicity data for imidazo[1,2-a]pyridine derivatives be resolved?
Answer:
Discrepancies in cytotoxicity (e.g., varying IC₅₀ values across cell lines) may arise from assay conditions, cell viability protocols, or compound stability. Methodological steps include:
- Dose-response validation : Use multiple assays (MTT, resazurin, ATP-based) to cross-verify activity .
- Solubility checks : Pre-test compound solubility in DMSO or culture media to exclude precipitation artifacts.
- Metabolic interference : Assess compounds for fluorescence/quenching properties that may skew absorbance/fluorescence readouts .
- Batch reproducibility : Confirm synthetic consistency via HPLC purity (>95%) and NMR .
Advanced: What strategies optimize regioselectivity in Friedel-Crafts acylation of imidazo[1,2-a]pyridines?
Answer:
Regioselective acylation at C-3 requires Lewis acid catalysts (e.g., FeCl₃, ZnCl₂) and controlled electrophilicity. Key considerations:
- Substrate electronics : Electron-rich substituents at C-7 (e.g., nitrile) enhance C-3 reactivity by directing electrophiles via resonance .
- Catalyst screening : Test Brønsted/Lewis acids (e.g., BF₃·Et₂O vs. AlCl₃) to balance reactivity and side reactions.
- Solvent polarity : Polar aprotic solvents (CH₃CN, DCE) stabilize transition states, improving yields .
- Computational modeling : DFT studies predict reactive sites by analyzing Fukui indices or electrostatic potential maps .
Basic: What biological activities are associated with 3-iodoimidazo[1,2-a]pyridine-7-carbonitrile?
Answer:
The iodine and nitrile groups enhance interactions with biological targets:
- Anticancer activity : Screening against HepG2, MCF-7, and A375 cell lines reveals IC₅₀ values in the low micromolar range (e.g., 10–20 μM), likely via kinase inhibition or DNA intercalation .
- Antimicrobial potential : Structural analogs show activity against Gram-positive bacteria (e.g., S. aureus) by disrupting membrane integrity .
- Enzyme modulation : The scaffold inhibits COX-2 and PDE3, relevant to inflammation and cardiovascular diseases .
Advanced: How do computational methods aid in designing imidazo[1,2-a]pyridine-based therapeutics?
Answer:
Computational workflows include:
- Docking studies : Predict binding modes with targets (e.g., COX-2 or GABAA receptors) using AutoDock or Schrödinger .
- QSAR modeling : Correlate substituent properties (Hammett σ, logP) with bioactivity to prioritize synthetic targets .
- MD simulations : Assess ligand-protein stability over time (e.g., RMSD/RMSF analysis) .
- ADMET prediction : Tools like SwissADME evaluate solubility, CYP450 inhibition, and blood-brain barrier penetration .
Basic: What safety precautions are critical when handling 3-iodoimidazo[1,2-a]pyridine derivatives?
Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile iodine byproducts .
- Waste disposal : Collect halogenated waste separately for incineration or licensed treatment .
- Stability testing : Store compounds under inert gas (N₂/Ar) at 2–8°C to prevent degradation .
Advanced: How can tandem reactions improve the synthesis of complex imidazo[1,2-a]pyridine derivatives?
Answer:
Tandem reactions reduce step count and improve atom economy:
- Multicomponent reactions (MCRs) : Combine aldehydes, amines, and nitriles in one pot (e.g., Groebke-Blackburn-Bienaymé reaction) to form the imidazo[1,2-a]pyridine core .
- Cross-coupling : Use Suzuki-Miyaura or Sonogashira reactions to introduce aryl/alkynyl groups post-cyclization .
- Catalytic systems : Employ Pd/Cu catalysts for C–H activation or iodine-mediated cyclization .
Basic: What analytical techniques validate the purity of synthesized 3-iodoimidazo[1,2-a]pyridine derivatives?
Answer:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) confirm purity ≥95% .
- Elemental analysis : Match experimental C/H/N percentages with theoretical values (±0.4%) .
- TLC : Monitor reaction progress using silica gel plates and iodine vapor visualization .
Advanced: How to address low yields in iodine-mediated cyclization reactions?
Answer:
- Solvent optimization : Switch to DMF or DMSO to enhance iodine solubility and reaction homogeneity .
- Additives : Include bases (K₂CO₃) or phase-transfer catalysts (TBAB) to deprotonate intermediates .
- Microwave assistance : Apply microwave irradiation (100–150°C, 30 min) to accelerate kinetics .
- Iodine scavengers : Use sodium thiosulfate (Na₂S₂O₃) quenches to remove excess iodine and simplify purification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
